

4-Methoxy-1-naphthoyl Chloride molecular weight

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Compound of Interest

Compound Name: 4-Methoxy-1-naphthoyl Chloride

CAS No.: 70696-57-0

Cat. No.: B131840

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An In-Depth Technical Guide to **4-Methoxy-1-naphthoyl Chloride** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Methoxy-1-naphthoyl Chloride** (CAS No. 70696-57-0), a pivotal reagent in the fields of medicinal chemistry and advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic specifications to deliver field-proven insights into its synthesis, handling, and strategic applications. We will dissect the causality behind experimental choices and underscore the compound's role as a versatile architectural element in the construction of complex, pharmacologically active molecules.

Core Molecular Profile and Physicochemical Properties

4-Methoxy-1-naphthoyl chloride is a highly reactive acyl chloride derivative of naphthalene. The presence of the electron-donating methoxy group at the 4-position modulates the

electronic properties of the naphthoyl system, influencing its reactivity and the characteristics of its downstream derivatives. Its primary utility lies in its ability to readily acylate a wide range of nucleophiles, including amines, alcohols, and phenols, to form corresponding amides and esters. This reactivity is the cornerstone of its application as a building block in multi-step syntheses.

The fundamental properties of **4-Methoxy-1-naphthoyl Chloride** are summarized below.

Property	Value	Source(s)
CAS Number	70696-57-0	[1][2][3]
Molecular Formula	C ₁₂ H ₉ ClO ₂	[1][2][3]
Molecular Weight	220.65 g/mol	[2][3]
Synonyms	4-methoxynaphthalene-1-carbonyl chloride	[2]
Appearance	White powder (typical)	[4]
Moisture Sensitivity	High; reacts with water to form the corresponding carboxylic acid.	[5]

Synthesis and Quality Control: A Validated Protocol

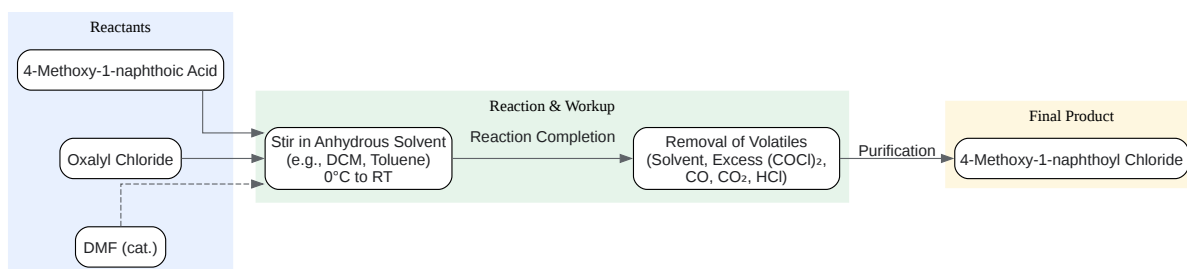
The synthesis of acyl chlorides from their parent carboxylic acids is a fundamental transformation in organic chemistry. The most reliable and common method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of oxalyl chloride is often preferred for laboratory-scale preparations due to the formation of exclusively gaseous byproducts (CO, CO₂, HCl), which simplifies purification.

Causality in Reagent Selection:

- Oxalyl Chloride: Its reaction with the carboxylic acid is efficient at or below room temperature. The volatile nature of its byproducts makes it straightforward to remove them under reduced pressure, yielding a crude product of high purity that often requires minimal further processing.

- **Catalytic DMF:** A trace amount of N,N-Dimethylformamide (DMF) is typically employed as a catalyst. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, $[(\text{CH}_3)_2\text{N}=\text{CHCl}]\text{Cl}$, which is the active electrophilic species that reacts with the carboxylate, facilitating a rapid and efficient conversion.

Workflow for Synthesis of 4-Methoxy-1-naphthoyl Chloride



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Caption: Synthesis workflow from carboxylic acid to acyl chloride.

Detailed Experimental Protocol:

- **Preparation:** To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add 4-methoxy-1-naphthoic acid (1.0 eq).
- **Solvent Addition:** Suspend the acid in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Addition:** Add a catalytic amount of DMF (e.g., 1-2 drops).

- Chlorination: Cool the suspension to 0°C using an ice bath. Slowly add oxalyl chloride (approx. 1.5-2.0 eq) dropwise. Causality Note: The slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours or until gas evolution ceases and the solution becomes clear.
- Workup: Once the reaction is complete, carefully remove the solvent and all volatile byproducts in vacuo. This step should be performed in a well-ventilated fume hood.
- Product Isolation: The resulting residue is the crude **4-Methoxy-1-naphthoyl Chloride**, which can be used directly for many applications or further purified by distillation under high vacuum or recrystallization if necessary.

Self-Validating Quality Control:

The integrity of the final product is paramount. The following analytical methods should be used to confirm its identity and purity:

- ¹H NMR Spectroscopy: To confirm the structural integrity and absence of the carboxylic acid proton.
- IR Spectroscopy: To verify the presence of the characteristic acyl chloride carbonyl stretch (typically ~1780-1815 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
- Purity Assessment: Titration with a standard base after quenching in water can determine the concentration of hydrolyzable chloride, providing a direct measure of purity.

Strategic Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-Methoxy-1-naphthoyl Chloride** is realized in its application as a sophisticated building block for creating molecules with specific biological activities.

A. Modulation of Cannabinoid Receptor Affinity

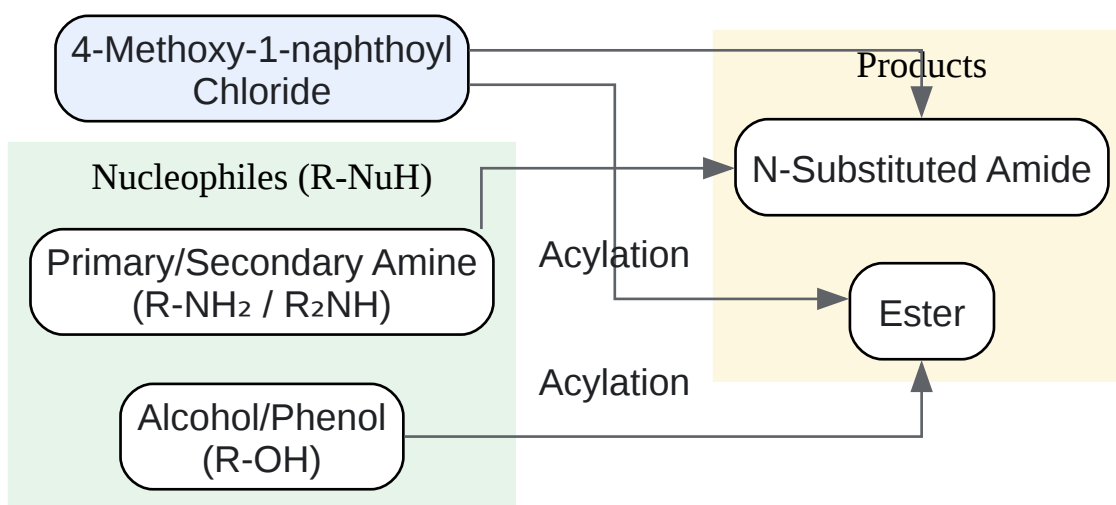
One of the most notable applications is in the synthesis of synthetic cannabinoids. Research has shown that incorporating a 4-methoxy-1-naphthoyl group into indole-based structures can significantly enhance the binding affinity for both the CB1 and CB2 cannabinoid receptors.[6] This makes the reagent a key component for researchers developing novel agonists or antagonists for the endocannabinoid system, which is a target for treating pain, inflammation, and various neurological disorders.

B. Synthesis of Heterocyclic Scaffolds

The reagent is instrumental in constructing complex heterocyclic systems. For example, it has been used in the preparation of isoindole derivatives intended for the treatment of gastrointestinal diseases.[7] Its reaction with various binucleophilic partners can lead to the formation of fused ring systems that are common motifs in pharmacologically active compounds.

C. General Acylation Reactions

As a reactive acylating agent, **4-Methoxy-1-naphthoyl Chloride** serves as a workhorse in medicinal chemistry for lead optimization. It allows for the systematic modification of lead compounds containing amine or hydroxyl groups to explore structure-activity relationships (SAR).



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Caption: General acylation pathways using the title compound.

Safety, Handling, and Storage: A Trustworthy Protocol

The high reactivity of acyl chlorides necessitates stringent safety protocols. Trustworthiness in the laboratory is built upon a foundation of uncompromising safety and handling procedures.

Hazard Profile

Hazard Class	GHS Pictogram	Statement
Skin Corrosion	Corrosion	H314: Causes severe skin burns and eye damage.[5]
Eye Damage	Corrosion	H318: Causes serious eye damage.[5]
Respiratory Irritation	Exclamation Mark	H335: May cause respiratory irritation.[5]

Protocol for Safe Handling and Storage:

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9] An emergency eye wash station and safety shower must be immediately accessible.[5]
- Personal Protective Equipment (PPE):
 - Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before each use.[10]
 - Eye Protection: Wear chemical safety goggles and a full-face shield.[5][10]
 - Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
- Storage: The compound is highly sensitive to moisture.[5] It must be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area.[5][10] It should be stored away from incompatible materials such as water, alcohols, and strong bases.[5][8]

- Disposal: Waste must be handled as hazardous. Quench small residual amounts slowly and carefully with a suitable alcohol (e.g., isopropanol) in a large volume of solvent before neutralization and disposal according to institutional guidelines.

Conclusion

4-Methoxy-1-naphthoyl Chloride is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, modulated by the 4-methoxy group, provides a reliable entry point for the synthesis of complex molecular architectures. By understanding the principles behind its synthesis, handling its reactive nature with the required diligence, and leveraging its synthetic potential, researchers can effectively unlock new therapeutic and technological possibilities. This guide serves as a foundational resource for harnessing the full potential of this versatile reagent in a safe and scientifically rigorous manner.

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